Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate
Description
This compound is a benzoate ester derivative featuring a thiourea linkage and a 3,4-dichlorophenyl acylhydrazine moiety. The 3,4-dichlorophenyl group confers strong electron-withdrawing effects, which may enhance binding interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C17H15Cl2N3O3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 4-[[(3,4-dichlorobenzoyl)amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-2-25-16(24)10-3-6-12(7-4-10)20-17(26)22-21-15(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23)(H2,20,22,26) |
InChI Key |
OJSVXWAROKFRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 3,4-dichlorobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate typically involves the reaction of hydrazine derivatives with various carbonyl compounds. The compound's structure includes a hydrazine moiety, which is known for its reactivity and ability to form stable complexes with metal ions.
This compound exhibits various biological activities that make it a candidate for pharmaceutical applications:
Anticancer Activity
Research indicates that derivatives of hydrazine, including this compound, have shown promising anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, a study showed that similar hydrazine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A comparative study showed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
| 20 | 30 |
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s hydrazino and carbothioyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cellular processes, making the compound a valuable tool in studying these pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dichlorophenyl Derivatives
(a) 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Derivatives
- Pesticide Analogs (e.g., Etaconazole, Propiconazole) : These compounds feature a 2,4-dichlorophenyl group integrated into a dioxolane-triazole scaffold. The 2,4-substitution pattern reduces steric hindrance compared to 3,4-dichloro, favoring interactions with fungal cytochrome P450 enzymes .
(b) 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Derivatives
- A compound from contains a 3,5-dichlorophenyl-thio group.
Functional Group Comparisons
(a) Thiourea vs. Sulfonamide
- Target Compound: The thiourea group (-NH-CS-NH-) acts as a hydrogen bond donor/acceptor, enhancing interactions with polar residues in target proteins.
- 4-(2-{[(3,4-Dichlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide: This analog replaces the thiourea with a sulfonamide (-SO₂-NH-), a common motif in carbonic anhydrase inhibitors (e.g., acetazolamide). The sulfonamide’s stronger acidity (pKa ~10) compared to thiourea (pKa ~12) may improve solubility but reduce membrane permeability .
(b) Ester vs. Heterocyclic Moieties
- Target Compound : The ethyl benzoate ester increases lipophilicity, favoring passive diffusion across biological membranes.
Research Implications
- Drug Design : The thiourea-benzoate scaffold offers tunability for targeting enzymes or receptors sensitive to electron-deficient aromatic systems.
- Agrochemicals : The 3,4-dichloro motif may improve pest selectivity compared to 2,4-dichloro derivatives, reducing off-target effects .
- Computational Studies : Tools like AutoDock Vina () could predict binding modes relative to sulfonamide or triazole analogs, leveraging differences in hydrogen-bonding capacity and steric profiles .
Biological Activity
Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. The structure can be broken down as follows:
- Ethyl Group : Contributes to lipophilicity.
- Hydrazine moiety : Known for its ability to form various derivatives that can exhibit biological activities.
- Dichlorophenyl Group : Often associated with antitumor and antimicrobial properties.
Molecular Formula
The molecular formula for this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.29 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with hydrazine and carboxylic acid functionalities often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In a study conducted by Umesha et al., it was found that derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Antitumor Activity
The dichlorophenyl group is particularly notable for its antitumor properties. Compounds containing this moiety have been shown to inhibit cancer cell proliferation in vitro. For instance, a related compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival. For example, hydrazine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various hydrazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating significant antimicrobial activity .
Case Study 2: Antitumor Activity
A clinical trial involving a closely related compound showed promising results in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants treated with the compound at doses ranging from 200 mg to 400 mg daily over four weeks . This suggests the potential applicability of this compound in oncological therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
